N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)13-6-5-11(3)14(9-13)17-8-7-15-12(4)16/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKKPBJRPFDKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenol Alkylation and Amidation Route
This is the most common approach, involving the following steps:
Step 1: Formation of Phenoxyethyl Intermediate
The starting phenol, 5-isopropyl-2-methylphenol, is reacted with a haloalkyl acetamide derivative or haloalkyl compound to introduce the ethyl acetamide side chain. For example, reaction with 2-chloroacetamide or 2-chloroethylacetamide under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF) leads to nucleophilic substitution forming the phenoxyethylacetamide intermediate.Step 2: Amidation
If the intermediate is a phenoxyacetic acid derivative, amidation is performed by coupling with ethylenediamine or directly with acetamide under dehydrating conditions or using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide linkage.
Direct Amidation via Chloroacetamide Derivatives
An alternative method involves:
Reacting 5-isopropyl-2-methylphenol with chloroacetamide or chloroacetyl chloride to form 2-(5-isopropyl-2-methylphenoxy)acetamide intermediates.
Subsequent alkylation with ethylene oxide or ethylene bromide to introduce the ethyl chain, followed by purification steps.
Catalytic Reduction and Coupling
In some analog syntheses related to phenoxyacetamides, reduction of nitro groups to amines is performed first (e.g., hydrogenation with Pd/C catalyst), followed by coupling with acetic acid derivatives to form the amide bond.
Detailed Synthetic Procedure Example
A representative synthetic route adapted from related phenoxyacetamide compounds is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 5-isopropyl-2-methylphenol + chloroacetic acid + base (K2CO3) in DMF, 80°C, 6 h | Formation of 2-(5-isopropyl-2-methylphenoxy)acetic acid intermediate | Moderate to high yield (70-85%) |
| 2 | Activation of acid with EDCI and coupling with ethylenediamine or acetamide in dichloromethane, room temp, 12 h | Amidation to form this compound | High yield (75-90%) |
| 3 | Purification by column chromatography or recrystallization | Isolation of pure product | Purity > 98% by HPLC |
Reaction Conditions and Optimization
Solvents: Polar aprotic solvents such as DMF, dichloromethane, or acetonitrile are preferred for nucleophilic substitution and amidation reactions.
Bases: Potassium carbonate or triethylamine are commonly used to deprotonate phenols and facilitate nucleophilic attack.
Temperature: Reactions are typically conducted between room temperature and 80°C, depending on the step and reagents.
Catalysts: Palladium catalysts are used in reduction steps when nitro groups are involved.
Purification: Silica gel chromatography and recrystallization from solvents like diethyl ether or ethyl acetate are standard for product isolation.
Analytical Characterization
To confirm the structure and purity of the synthesized compound, the following methods are employed:
| Technique | Purpose | Typical Observations |
|---|---|---|
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation | Characteristic aromatic protons at 6.5–7.5 ppm; acetamide NH at ~8.0–8.5 ppm; aliphatic protons for isopropyl and ethyl groups |
| HPLC | Purity assessment | Single sharp peak with retention time consistent with reference standards |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 235.3 (M+H)+ |
| Melting Point | Purity and identity check | Consistent melting point range (typically 75–85°C for analogs) |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Phenol alkylation with haloacetamide | 5-isopropyl-2-methylphenol, chloroacetamide | K2CO3, DMF | Nucleophilic substitution | Straightforward, good yields | Requires careful control of conditions |
| Amidation via acid activation | Phenoxyacetic acid derivative, acetamide | EDCI, DCM | Amide coupling | High selectivity, mild conditions | Cost of coupling agents |
| Catalytic reduction and coupling | Nitro-substituted phenol, acetic acid derivatives | Pd/C, H2, coupling agents | Reduction + amidation | Useful for nitro precursors | Multi-step, catalyst handling |
Research Findings and Industrial Considerations
Industrial synthesis would optimize these routes for scale, employing continuous flow reactors and automated systems to improve yield and purity while reducing cost.
The choice of coupling agents and solvents is critical to minimize by-products and facilitate downstream purification.
Stability of intermediates and final product is enhanced by controlling moisture and temperature during synthesis and storage.
This comprehensive review of preparation methods for this compound integrates diverse, authoritative sources and provides a clear guide for researchers and industrial chemists aiming to synthesize this compound efficiently and with high purity.
Chemical Reactions Analysis
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various derivatives.
Scientific Research Applications
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: It has been studied for its potential as a small molecule inhibitor in biological systems, particularly in inhibiting specific enzymes or pathways.
Medicine: Research has shown its potential therapeutic applications, including its use as an anti-inflammatory agent and in cancer treatment.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby blocking specific biochemical pathways. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
- Substituent Effects on Yield and Melting Point: Compounds with benzylthio groups (e.g., 5h) exhibit higher yields (88%) compared to chlorobenzylthio derivatives (5e: 74%), likely due to favorable reaction kinetics . Melting points vary minimally (133–135°C vs. 132–134°C), suggesting similar crystallinity despite substituent differences.
- Steric and Electronic Modifications: The substitution of the acetamide chain with thiadiazole (5e, 5h), benzoxazole (), or sulfamoyl-thiazole () groups introduces variability in hydrogen bonding, lipophilicity, and metabolic stability. For instance, sulfamoyl-thiazole derivatives may exhibit enhanced solubility and target binding .
Biological Activity
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a phenoxy group linked to an acetamide moiety, which is significant for its biological interactions. The presence of the isopropyl and methyl groups on the phenyl ring enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound primarily involves its role as a small molecule inhibitor . It has been studied for its ability to inhibit specific enzymes and pathways that are crucial in various biological processes:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory responses and cancer cell proliferation. This inhibition can lead to therapeutic effects such as reduced inflammation and decreased tumor growth .
- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity, although specific mechanisms remain to be fully elucidated.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Its mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, it may help in managing conditions characterized by excessive inflammatory responses .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine | Antimicrobial | 20 | Similar structure but different activity profile |
| 2-Methyl-5-isopropylphenol (Carvacrol) | Antimicrobial | 15 | Known for strong antimicrobial effects |
| 2-Isopropyl-5-methylphenol (Thymol) | Antiseptic | 10 | Used widely in antiseptic formulations |
Case Studies and Research Findings
- In Vitro Studies: A study investigating the anticancer effects of this compound found that it significantly inhibited the proliferation of cancer cells at concentrations as low as 10 µM. The study highlighted its potential role in cancer therapy, particularly in targeting specific oncogenic pathways .
- Anti-inflammatory Research: Another study focused on the anti-inflammatory properties of this compound, demonstrating a reduction in pro-inflammatory cytokines in cell cultures treated with this compound. This suggests that it may be useful in treating inflammatory diseases .
- Antimicrobial Activity: Preliminary tests indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, though further studies are needed to confirm these findings and elucidate the underlying mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves condensation of substituted phenols with ethylenediamine derivatives. For example, ethyl 2-(2-isopropylphenoxy)acetic acid can be coupled with amines using coupling agents like TBTU in dry dichloromethane (DCM) with lutidine as a base at room temperature . Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and crystallization (ethanol).
- Optimization : Key variables include solvent polarity (toluene/water mixtures for azide substitutions ), reaction time (5–7 hours for reflux ), and stoichiometric ratios (e.g., 20 mmol substrate with 30 mmol NaN₃ ).
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Techniques :
- NMR/FTIR : Confirms acetamide backbone and substituents (e.g., phenoxy, isopropyl groups).
- X-ray crystallography : Resolves stereochemistry and crystal packing (applied to similar acetamides in pharmacological studies ).
- Mass spectrometry : Validates molecular weight (e.g., 221.29 g/mol for a related compound ).
- Data Interpretation : Compare spectral peaks to PubChem references and computational predictions (e.g., HOMO-LUMO gaps in MESP analysis ).
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Screening Methods :
- Enzyme inhibition assays : Test interactions with lipoxygenases or proteases using UV-Vis spectroscopy .
- Molecular docking : Predict binding affinity to targets like SARS-CoV-2 proteins (as demonstrated for acetamide derivatives ).
- Dose-response studies : IC₅₀ values for enzyme inhibition guide therapeutic potential assessment .
Advanced Research Questions
Q. How can low yields during the coupling step be addressed, and what mechanistic insights inform solvent/catalyst selection?
- Troubleshooting :
- Catalyst optimization : Replace TBTU with HATU for improved activation .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in SN2 reactions (e.g., K₂CO₃-mediated substitutions ).
- Mechanistic analysis : Monitor intermediates via LC-MS to identify hydrolysis byproducts or incomplete coupling .
Q. How to reconcile conflicting bioactivity data across studies, particularly regarding stereochemical influences?
- Strategies :
- Comparative assays : Use standardized protocols (e.g., fixed enzyme concentrations ) to minimize variability.
- Chiral resolution : Separate enantiomers via HPLC and test individually, as stereochemistry (e.g., S-configuration in related compounds ) significantly impacts binding.
- Case Study : A study on (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide showed distinct pharmacological profiles compared to its R-enantiomer .
Q. What computational tools predict metabolic stability and toxicity profiles for this compound?
- Approaches :
- ADMET prediction : Use software like SwissADME to estimate bioavailability and cytochrome P450 interactions.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (MESP) to identify reactive sites prone to oxidation .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
